molecular formula C11H17N3O B8380996 2-Methoxymethyl-4-piperidinopyrimidine

2-Methoxymethyl-4-piperidinopyrimidine

Cat. No. B8380996
M. Wt: 207.27 g/mol
InChI Key: KCRYAXKYPOFNPX-UHFFFAOYSA-N
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Patent
US04820708

Procedure details

Piperidine (6.17 ml) in dichloromethane (40 ml) was added dropwise to a solution of 2-methoxymethyl-4-chloropyrimidine (4.71 g) in dichloromethane (40 ml). After standing overnight at room temperature the mixture was heated under reflux for 1 hour. After cooling the solution was washed with water, dried and stripped. The residue was chromatographed (silica gel, CHCl3) to give 2-methoxymethyl-4-piperidinopyrimidine (4.49 g) as an oil.
Quantity
6.17 mL
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][O:8][CH2:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[CH:12][N:11]=1>ClCCl>[CH3:7][O:8][CH2:9][C:10]1[N:15]=[C:14]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:13]=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
6.17 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
4.71 g
Type
reactant
Smiles
COCC1=NC=CC(=N1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel, CHCl3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCC1=NC=CC(=N1)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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